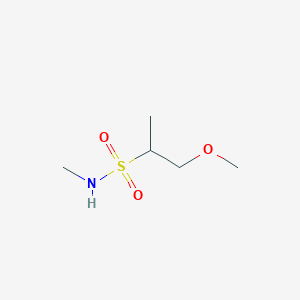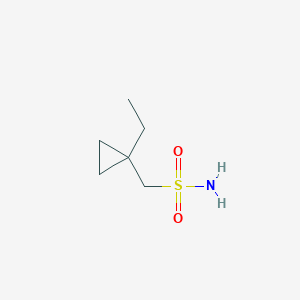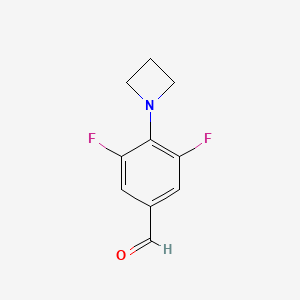![molecular formula C15H23NO B13167533 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)
1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol is a chemical compound with the molecular formula C15H23NO It is characterized by a cyclohexanol ring substituted with a benzylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol typically involves the reaction of benzylamine with 4-methylcyclohexanone. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylcyclohexanone, while reduction can produce different amine derivatives.
Scientific Research Applications
1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexanol ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Benzylamine: A simpler compound with similar functional groups but lacking the cyclohexanol ring.
4-Methylcyclohexanone: Shares the cyclohexanol ring but lacks the benzylamino group.
N-Benzylcyclohexylamine: Similar structure but with different substitution patterns.
Uniqueness: 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol is unique due to the combination of the benzylamino group and the cyclohexanol ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[(benzylamino)methyl]-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-13-7-9-15(17,10-8-13)12-16-11-14-5-3-2-4-6-14/h2-6,13,16-17H,7-12H2,1H3 |
InChI Key |
AGAJWAVKKNZWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)

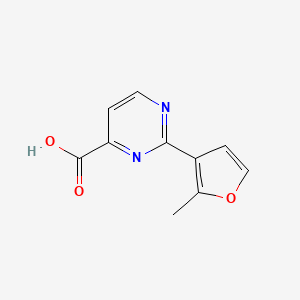
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)
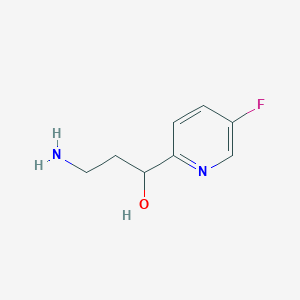
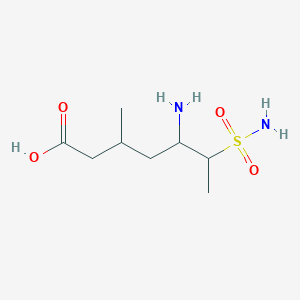
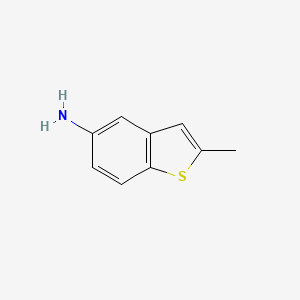
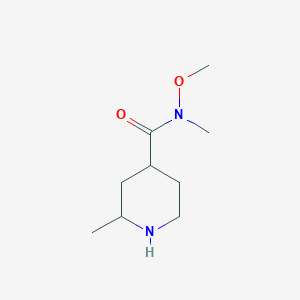
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
